molecular formula C10H16ClN3O B2378450 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride CAS No. 1244968-57-7

1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride

Cat. No.: B2378450
CAS No.: 1244968-57-7
M. Wt: 229.71
InChI Key: AJUDNQYAWQNVND-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring bonded to a 1-methyl-1H-pyrrol-2-yl carbonyl group

Scientific Research Applications

1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

    Biological Research: It is used as a tool compound to investigate the biological pathways and molecular targets involved in various physiological processes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other chemical intermediates and as a building block in the production of complex organic molecules.

Safety and Hazards

The compound is classified under Hazard Statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted piperazine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its pharmacological properties.

Comparison with Similar Compounds

  • **1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine
  • **1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]morpholine
  • **1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine

Comparison: 1-(1-methyl-1H-pyrrole-2-carbonyl)piperazine hydrochloride is unique due to the presence of the piperazine ring, which imparts distinct pharmacological properties compared to its analogs. The piperazine ring can enhance the compound’s ability to cross the blood-brain barrier, making it a valuable candidate for central nervous system-targeted therapies. Additionally, the compound’s structural features allow for versatile chemical modifications, enabling the development of a wide range of derivatives with tailored biological activities.

Properties

IUPAC Name

(1-methylpyrrol-2-yl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-12-6-2-3-9(12)10(14)13-7-4-11-5-8-13;/h2-3,6,11H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUDNQYAWQNVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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